![molecular formula C7H12N2O B2690384 2,7-Diazaspiro[3.5]nonan-1-one CAS No. 1147422-92-1](/img/structure/B2690384.png)

2,7-Diazaspiro[3.5]nonan-1-one

Overview

Description

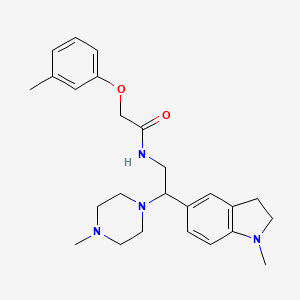

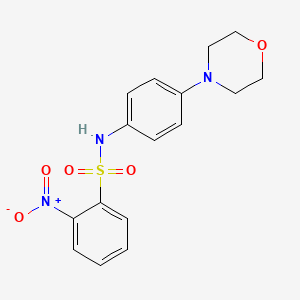

2,7-Diazaspiro[3.5]nonan-1-one is a chemical compound with the molecular formula C7H12N2O . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular weight of 2,7-Diazaspiro[3.5]nonan-1-one is 140.19 . The structure of the molecule contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Beta-Lactam .Chemical Reactions Analysis

While specific chemical reactions involving 2,7-Diazaspiro[3.5]nonan-1-one are not available, it’s known that 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives can act as covalent inhibitors against KRAS G12C .Physical And Chemical Properties Analysis

2,7-Diazaspiro[3.5]nonan-1-one is a solid substance at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Covalent Inhibitors of KRAS G12C

“2,7-Diazaspiro[3.5]nonan-1-one” derivatives have been identified as potent covalent inhibitors against KRAS G12C . KRAS protein plays a key role in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alteration in human cancer . These derivatives have shown effectiveness in the treatment of solid tumors .

Structural Optimization

The structural optimization of an acryloyl amine moiety has been improved using “2,7-Diazaspiro[3.5]nonan-1-one” derivatives . This has led to the successful identification of potent compounds with high metabolic stabilities in human and mouse liver microsomes .

X-ray Complex Structural Analysis

From an X-ray complex structural analysis, the “2,7-Diazaspiro[3.5]nonan-1-one” moiety binds in the switch-II pocket of KRAS G12C . This finding provides valuable insights into the structural interactions of these compounds.

Anti-tumor Activity

“2,7-Diazaspiro[3.5]nonan-1-one” derivatives have shown favorable metabolic stability and anti-tumor activity . For example, one of the compounds showed a dose-dependent anti-tumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

Drug Discovery

The “2,7-Diazaspiro[3.5]nonan-1-one” derivatives have been used in the discovery and biological evaluation of new drugs . They have been found to be effective in the treatment of solid tumors .

Metabolic Stability

“2,7-Diazaspiro[3.5]nonan-1-one” derivatives have been found to have high metabolic stabilities in human and mouse liver microsomes . This property is crucial for the development of drugs with long-lasting effects.

Mechanism of Action

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Relevant Papers One relevant paper is "Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity" . This paper discusses the development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent covalent inhibitors against KRAS G12C.

properties

IUPAC Name |

2,7-diazaspiro[3.5]nonan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-6-7(5-9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJNNIPCNKKLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diazaspiro[3.5]nonan-1-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B2690305.png)

![5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2690307.png)

![2-(2,5-dimethylphenyl)-7-(3-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2690314.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2690315.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2690320.png)

![(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2690324.png)